N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
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Overview
Description
N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to the oxamide core, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 2-methoxyaniline with thiophen-2-ylmethylamine in the presence of an oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield. The purification of the final product could involve recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide group can be reduced to form an amine.
Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N’-(2-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide.
Reduction: Formation of N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)amine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-(phenylmethyl)oxamide
- N’-(2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxamide
- N’-(2-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Uniqueness
N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is unique due to the presence of both a methoxyphenyl group and a thiophen-2-ylmethyl group. This combination of functional groups may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHETUEZKFLVYQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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